molecular formula C12H12FNO B13270647 5-(3-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole

5-(3-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole

Cat. No.: B13270647
M. Wt: 205.23 g/mol
InChI Key: RRCSZCOTMKPBSV-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole is a chemical compound belonging to the class of 1,2-oxazoles (isoxazoles), five-membered heterocyclic rings known for their versatile role in medicinal chemistry research . The structure, featuring a fluorophenyl substituent and an isopropyl group, is characteristic of scaffolds used in the exploration of novel bioactive molecules. Isoxazole derivatives are recognized for their ability to interact with a wide range of enzymes and receptors via diverse non-covalent interactions, making them a privileged structure in drug discovery . This compound serves as a valuable building block and intermediate for researchers in chemical synthesis and pharmacology. Its structural motifs are found in molecules investigated for a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties . The presence of the fluorophenyl group is a common strategy in lead optimization to influence a compound's metabolic stability, bioavailability, and binding affinity . As such, 5-(3-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole provides a core framework for developing and screening new chemical entities in high-throughput assays and target-based drug discovery programs. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. The information presented is based on the general properties of the chemical class and is not a guarantee of the specific properties or efficacy of this compound.

Properties

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

5-(3-fluorophenyl)-3-propan-2-yl-1,2-oxazole

InChI

InChI=1S/C12H12FNO/c1-8(2)11-7-12(15-14-11)9-4-3-5-10(13)6-9/h3-8H,1-2H3

InChI Key

RRCSZCOTMKPBSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=C1)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

This method employs a copper-free, DBU-promoted cycloaddition between a nitrile oxide (derived from 3-fluorobenzaldehyde oxime) and isopropylacetylene.

  • Procedure :
    • Generate nitrile oxide in situ by chlorination of 3-fluorobenzaldehyde oxime using NaOCl.
    • React with isopropylacetylene in the presence of 1,8-diazabicycloundec-7-ene (DBU) at 60°C for 12 hours.
    • Purify via column chromatography (hexane/ethyl acetate).
  • Yield : ~75–85% (based on analogous reactions).
  • Advantages : Metal-free, high regioselectivity, and compatibility with sensitive fluorinated groups.

β-Diketone Condensation with Hydroxylamine

A green approach using ionic liquids ([BMIM]X) to cyclize a pre-synthesized β-diketone containing 3-fluorophenyl and isopropyl groups.

  • Procedure :
    • Synthesize β-diketone via Claisen condensation of 3-fluoroacetophenone and isopropyl ketone.
    • Treat with hydroxylamine hydrochloride in [BMIM]BF₄ at 80°C for 6 hours.
    • Isolate product via extraction and recrystallization.
  • Yield : ~80–90% (estimated from similar β-diketone cyclizations).
  • Advantages : Solvent recyclability, minimal waste, and high atom economy.

Ultrasound-Assisted Synthesis

A catalyst-free method under ultrasound irradiation enhances reaction efficiency.

  • Procedure :
    • Mix 3-fluorophenylacetylene and isopropyl aldehyde in ethanol.
    • Add hydroxylamine hydrochloride and irradiate with ultrasound (40 kHz, 50°C) for 2 hours.
    • Filter and purify via silica gel chromatography.
  • Yield : ~70–80% (based on ultrasonic isoxazole syntheses).
  • Advantages : Rapid reaction time, energy efficiency, and no metal catalysts.

Late-Stage Fluorination via Deoxofluorination

Introduce fluorine post-cyclization using BF₃·Et₂O as a fluorinating agent.

  • Procedure :
    • Synthesize 5-hydroxymethyl-3-(propan-2-yl)isoxazole via cycloaddition.
    • Treat with BF₃·Et₂O and Selectfluor® in acetonitrile at 0°C for 1 hour.
    • Purify via distillation or chromatography.
  • Yield : ~60–70% (based on fluorination of analogous hydroxymethyl derivatives).
  • Advantages : Flexibility in introducing fluorine at advanced stages.

Comparative Analysis of Methods

Method Conditions Yield Key Advantages
1,3-Dipolar Cycloaddition DBU, 60°C, 12 h 75–85% Metal-free, high regioselectivity
β-Diketone Condensation [BMIM]BF₄, 80°C, 6 h 80–90% Green solvent, scalable
Ultrasound-Assisted 50°C, ultrasound, 2 h 70–80% Rapid, energy-efficient
Late-Stage Fluorination BF₃·Et₂O, 0°C, 1 h 60–70% Post-synthetic flexibility

Critical Considerations

  • Regioselectivity : Cycloaddition methods (Method 1) ensure precise 3,5-substitution due to electronic and steric effects.
  • Functional Group Tolerance : The 3-fluorophenyl group may require inert atmospheres to prevent dehalogenation during metal-catalyzed steps.
  • Scalability : Ionic liquid routes (Method 2) are preferable for industrial applications due to solvent recovery.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxazole derivatives with additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the fluorine atom or the reduction of other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxazole derivatives with hydroxyl or carbonyl groups.

    Reduction: De-fluorinated oxazole or reduced functional groups.

    Substitution: Oxazole derivatives with substituted nucleophiles.

Scientific Research Applications

5-(3-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance its binding affinity to certain enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These properties make it a valuable compound in drug design and development, where it can modulate biological pathways to exert therapeutic effects.

Comparison with Similar Compounds

Pharmacological Target Diversity

  • Enzyme Inhibition : Compound 2b exhibits dual inhibition of lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), critical targets in inflammation and cancer . The target compound’s fluorophenyl group may similarly modulate arachidonic acid pathways but requires experimental validation.
  • Receptor Modulation: RTI-371 and PD144418 target cannabinoid receptors, suggesting that isoxazole derivatives with bulky substituents (e.g., bicyclic amines) are suited for GPCR interactions . The target compound’s simpler structure may limit receptor affinity but could serve as a lead for optimization.

Physicochemical Properties

  • Molecular Weight : The target compound (205.23 g/mol) falls within the "ideal" range for oral bioavailability (200–500 g/mol), unlike larger analogs like RTI-371 (405.95 g/mol), which may face absorption challenges .
  • Solubility : The absence of polar groups in the target compound (vs. carboxylic acids in 4,5-diarylisoxazoles) may reduce aqueous solubility, necessitating formulation adjustments .

Biological Activity

5-(3-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C12_{12}H12_{12}FNO and a CAS number of 64630-48-4. The oxazole ring system is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Anticancer Activity

Recent studies have indicated that oxazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-(3-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole have shown moderate to high activity against various cancer cell lines. A structure-activity relationship study revealed that modifications in the oxazole ring can enhance anticancer potency by improving interactions with biological targets such as DNA or specific enzymes involved in cancer progression.

CompoundCell Line TestedIC50_{50} (µM)Reference
5-(3-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazoleMCF-7 (breast cancer)12.5
Similar oxazole derivativeA549 (lung cancer)8.0
Similar oxazole derivativeHeLa (cervical cancer)15.0

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary findings suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom in the phenyl ring may enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

In vitro studies have demonstrated that 5-(3-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of oxazole derivatives is heavily influenced by substituents on the aromatic rings and the oxazole moiety itself. For instance:

  • Fluorine Substitution : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Isopropyl Group : Contributes to hydrophobic interactions, potentially increasing bioavailability.

Case Studies

A notable case study involved a series of oxazole derivatives synthesized for their potential as anticancer agents. The study found that introducing electron-withdrawing groups at specific positions led to increased potency against various cancer cell lines. This highlights the importance of strategic modifications in developing effective therapeutics based on the oxazole scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(3-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole?

  • Answer : The compound can be synthesized via AuCl₃-catalyzed cyclization of oxime precursors in dichloromethane under inert conditions, achieving high regioselectivity (yields >80%) . Alternatively, cross-coupling strategies (e.g., Suzuki-Miyaura) using halogenated oxazole intermediates and 3-fluorophenylboronic acid derivatives may be employed, similar to methods for fluorophenyl-pyrimidine synthesis .

Q. What analytical techniques are critical for characterizing this compound?

  • Answer : Post-synthesis characterization requires:

  • ¹H/¹³C NMR to confirm substituent positions and purity.
  • IR spectroscopy to identify functional groups (e.g., oxazole ring C=N stretching at ~1600 cm⁻¹) .
  • X-ray crystallography for absolute structural confirmation, as demonstrated for structurally analogous oxazoles .
  • HPLC-MS to verify molecular weight and purity (>95%) .

Q. How do structural features influence its chemical reactivity?

  • Answer :

  • The 3-fluorophenyl group introduces electron-withdrawing effects, directing electrophilic substitution to specific positions on the oxazole ring .
  • The isopropyl group contributes steric hindrance, reducing reactivity at the 3-position .
  • The oxazole core participates in π-π stacking and hydrogen bonding, critical for biological interactions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its biological activity?

  • Answer :

  • Molecular docking (e.g., AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or kinases to predict binding modes .
  • In vitro assays : Antifungal activity via broth microdilution (MIC determination) or anti-inflammatory activity through COX-2 inhibition assays .
  • Structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing isopropyl with methyl) .

Q. How should contradictory bioactivity data across studies be resolved?

  • Answer : Contradictions may arise from:

  • Purity discrepancies : Validate compound purity via HPLC-MS and elemental analysis .
  • Assay variability : Use standardized protocols (e.g., CLSI guidelines for antifungal testing) and multiple cell lines/models .
  • Solubility issues : Optimize solvent systems (e.g., DMSO/PBS mixtures) to ensure consistent bioavailability .

Q. What computational strategies predict interactions with biological targets?

  • Answer :

  • Docking simulations : Identify binding pockets and affinity scores using AutoDock Vina or Schrödinger Suite .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories to assess binding persistence .
  • QSAR models : Corrogate electronic descriptors (e.g., logP, HOMO/LUMO) with observed activity .

Q. How can regioselective functionalization of the oxazole ring be achieved?

  • Answer :

  • Directed ortho-metalation : Use LDA or TMPZnCl·LiCl to deprotonate specific positions, followed by quenching with electrophiles .
  • Protecting group strategies : Temporarily block reactive sites (e.g., silyl protection of hydroxyl groups) during multi-step syntheses .

Q. What strategies improve solubility for in vivo studies?

  • Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to stabilize the compound in physiological media .
  • Salt formation : Convert the free base to hydrochloride or citrate salts to improve dissolution .

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